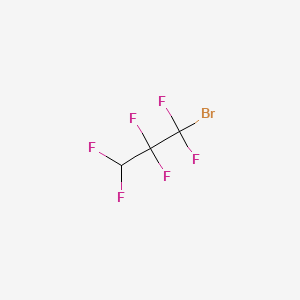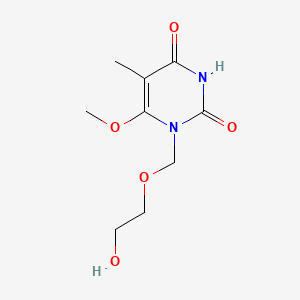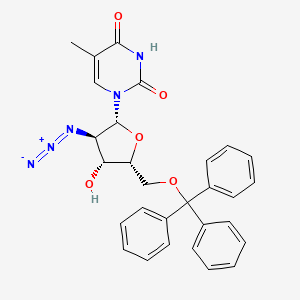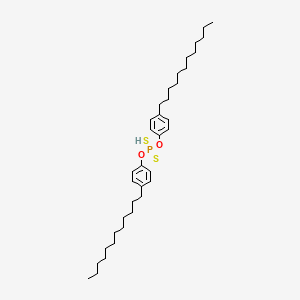
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride is a complex organic compound It is characterized by its unique spiro structure, which includes a triazaspirodecane core, a carboxamide group, and various functional groups such as a p-fluorophenyl and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride typically involves multiple steps:
Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazaspirodecane structure.
Introduction of Functional Groups: The p-fluorophenyl and dioxolane groups are introduced through substitution reactions.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine under controlled conditions.
Final Assembly and Purification: The final compound is assembled and purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and dioxolane rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mécanisme D'action
The mechanism of action of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: The compound might interact with specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,8-Triazaspiro(4,5)decane Derivatives: Compounds with similar core structures but different functional groups.
Carboxamide Compounds: Other carboxamide-containing molecules with varying biological activities.
Fluorophenyl Compounds: Molecules containing the p-fluorophenyl group, which is known for its influence on biological activity.
Uniqueness
1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-diethyl-8-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-oxo-1-phenyl-, hydrochloride is unique due to its combination of a spiro structure, multiple functional groups, and potential for diverse chemical reactions and applications.
Propriétés
Numéro CAS |
102395-20-0 |
|---|---|
Formule moléculaire |
C30H40ClFN4O4 |
Poids moléculaire |
575.1 g/mol |
Nom IUPAC |
N,N-diethyl-8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C30H39FN4O4.ClH/c1-3-33(4-2)28(37)34-23-35(26-9-6-5-7-10-26)29(27(34)36)16-19-32(20-17-29)18-8-15-30(38-21-22-39-30)24-11-13-25(31)14-12-24;/h5-7,9-14H,3-4,8,15-23H2,1-2H3;1H |
Clé InChI |
PISFASLLWCKOGS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)N1CN(C2(C1=O)CCN(CC2)CCCC3(OCCO3)C4=CC=C(C=C4)F)C5=CC=CC=C5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


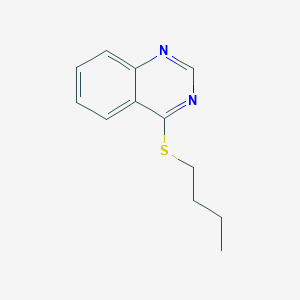
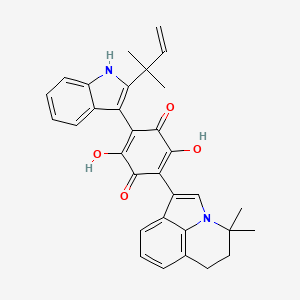
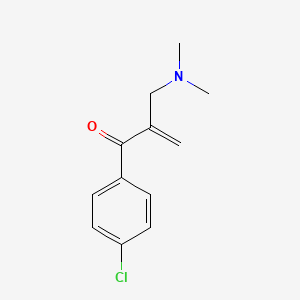

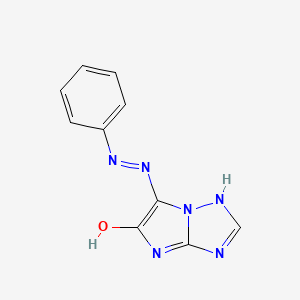
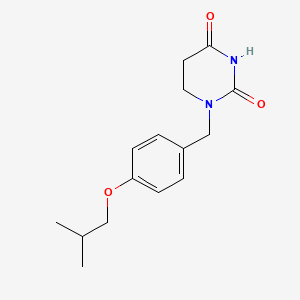
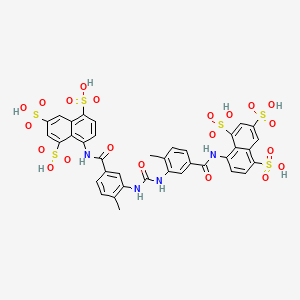
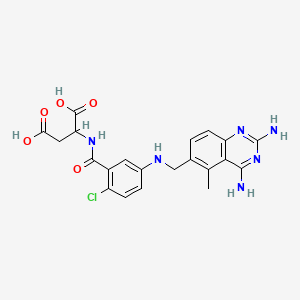
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
